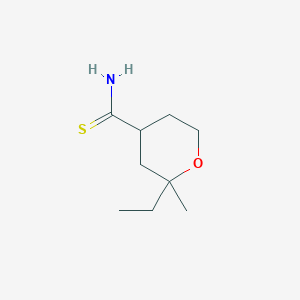![molecular formula C15H10N2O4 B5980856 3-nitrodibenzo[b,f]oxepine-1-carboxamide](/img/structure/B5980856.png)
3-nitrodibenzo[b,f]oxepine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitrodibenzo[b,f]oxepine-1-carboxamide is a chemical compound belonging to the dibenzo[b,f]oxepine family This compound is characterized by a seven-membered oxepine ring fused with two benzene rings and a nitro group at the third position The carboxamide group at the first position further enhances its chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrodibenzo[b,f]oxepine-1-carboxamide typically involves the following steps:
Formation of the Oxepine Ring: The oxepine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminophenols and alkynones.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of dibenzo[b,f]oxepine is reacted with an amine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
3-nitrodibenzo[b,f]oxepine-1-carboxamide undergoes various chemical reactions, including:
Substitution: The nitro group can be replaced by other functional groups through nucleophilic substitution reactions.
Amidation: The carboxamide group can participate in further amidation reactions to form more complex derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols.
Amidation: Amine reagents, coupling agents like EDC or DCC.
Major Products Formed
Reduction: Formation of 3-aminodibenzo[b,f]oxepine-1-carboxamide.
Substitution: Formation of various substituted dibenzo[b,f]oxepine derivatives.
Amidation: Formation of complex amide derivatives.
Scientific Research Applications
3-nitrodibenzo[b,f]oxepine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential as a microtubule inhibitor, affecting cell division and growth.
Medicine: Investigated for its anticancer properties due to its ability to disrupt microtubule dynamics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-nitrodibenzo[b,f]oxepine-1-carboxamide involves its interaction with microtubules. It binds to the colchicine site on tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis . This disruption of microtubule dynamics makes it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,f]oxepine: The parent compound without the nitro and carboxamide groups.
3-aminodibenzo[b,f]oxepine-1-carboxamide: The reduced form of 3-nitrodibenzo[b,f]oxepine-1-carboxamide.
N-(3-methoxyphenyl)-3-nitrodibenzo[b,f]oxepine-1-carboxamide: A derivative with a methoxy group at the phenyl ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and carboxamide groups enhances its potential as a microtubule inhibitor and its applicability in medicinal chemistry .
Properties
IUPAC Name |
2-nitrobenzo[b][1]benzoxepine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c16-15(18)12-7-10(17(19)20)8-14-11(12)6-5-9-3-1-2-4-13(9)21-14/h1-8H,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRNEHUDHHWGTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C=C(C=C3O2)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24814645 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethoxyphenyl)-1-[3-(methylthio)propanoyl]-3-piperidinamine](/img/structure/B5980796.png)
![N-(4-ethylphenyl)-2-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B5980801.png)

![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-methoxyphenyl)acetamide](/img/structure/B5980816.png)
![methyl 5-oxo-5-{[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}pentanoate](/img/structure/B5980821.png)
![6-bromo-2-(4-butylphenyl)-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5980824.png)
![N-[(E)-(5-bromo-3-ethoxy-2-hydroxyphenyl)methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B5980835.png)
![N-ethyl-N-({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)-3-methylbutanamide](/img/structure/B5980841.png)
![1-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-(3,4-dimethoxyphenyl)piperidin-3-amine](/img/structure/B5980848.png)
![4-(2-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5980855.png)
![2-(3-chloro-6-oxo-1(6H)-pyridazinyl)-N-[1-(3-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]acetamide](/img/structure/B5980867.png)
![9-(3-chlorophenyl)-2-methyl-7-[2-(4-morpholinyl)ethyl]pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B5980875.png)
![4-methoxy-2-nitro-6-[(E)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B5980882.png)
